molecular formula C15H13N5O B15168465 N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-1-ylpyrrole-3-carboxamide

N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-1-ylpyrrole-3-carboxamide

Cat. No.: B15168465
M. Wt: 279.30 g/mol
InChI Key: VKMHHILJOLNRRI-UHFFFAOYSA-N
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Description

N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-1-ylpyrrole-3-carboxamide is a complex organic compound with a unique structure that combines isoquinoline and pyrrole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-1-ylpyrrole-3-carboxamide typically involves the condensation of hydrazine derivatives with isoquinoline and pyrrole carboxamide precursors. The reaction is often carried out under reflux conditions in the presence of a suitable solvent such as methanol or ethanol. Catalysts like methanesulfonic acid can be used to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-1-ylpyrrole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the hydrazine moiety, using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced hydrazine derivatives.

    Substitution: Formation of substituted hydrazine derivatives.

Scientific Research Applications

N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-1-ylpyrrole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-1-ylpyrrole-3-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

  • N-[(E)-Hydrazinylmethylidene]-1-(isoquinolin-1-yl)-1H-pyrrole-3-carboxamide
  • Pyrrolo[2,3-d]pyrimidine derivatives

Comparison: N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-1-ylpyrrole-3-carboxamide stands out due to its unique combination of isoquinoline and pyrrole moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific research and industrial applications .

Properties

Molecular Formula

C15H13N5O

Molecular Weight

279.30 g/mol

IUPAC Name

N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-1-ylpyrrole-3-carboxamide

InChI

InChI=1S/C15H13N5O/c16-19-10-18-15(21)12-6-8-20(9-12)14-13-4-2-1-3-11(13)5-7-17-14/h1-10H,16H2,(H,18,19,21)

InChI Key

VKMHHILJOLNRRI-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CN=C2N3C=CC(=C3)C(=O)N/C=N/N

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2N3C=CC(=C3)C(=O)NC=NN

Origin of Product

United States

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